Chinoloni idrossilati
Hydroxyquinolones are a class of organic compounds characterized by the presence of a hydroxyl group attached to a quinoline ring system. These molecules possess potent antimicrobial properties, making them valuable in pharmaceutical applications for treating various bacterial infections. Hydroxyquinolones exert their effects through multiple mechanisms, including inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. They also interfere with the synthesis of bacterial cell walls and inhibit protein synthesis by binding to ribosomes. Due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, hydroxyquinolones are often used in combination with other antibiotics to enhance efficacy. Additionally, these compounds exhibit low toxicity towards mammalian cells, making them suitable for clinical use. However, they can cause side effects such as nausea, vomiting, and gastrointestinal upset. Research continues into optimizing the structure of hydroxyquinolones to improve their pharmacological properties and reduce potential adverse reactions.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
![]() |
2-Heptyl-3,4-quinolinediol | 521313-35-9 | C16H21NO2 |
![]() |
2(1H)-Quinolinone, 3-acetyl-4-hydroxy-1-methyl- | 54289-76-8 | C12H11NO3 |
![]() |
4,6-Dihydroxyquinoline | 3517-61-1 | C9H7NO2 |
![]() |
2(1H)-Quinolinone,8-hydroxy-4-methoxy-1-methyl- | 3148-23-0 | C11H11NO3 |
![]() |
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid | 10118-81-7 | C8H6O5 |
![]() |
2,4-Dihydroxy-6-methoxyquinoline | 14300-45-9 | C10H9NO3 |
![]() |
quinoline-2,6-diol | 19315-93-6 | C9H7NO2 |
![]() |
Gallium, dibromomethyl-(7CI,8CI,9CI) | 6917-80-2 | C10H9NO2 |
![]() |
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 52749-50-5 | C9H9NO2 |
![]() |
3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 25263-70-1 | C9H10N2O2 |
Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Fornitori consigliati
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
SHOCHEM(SHANGHAI) CO.,lTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati









